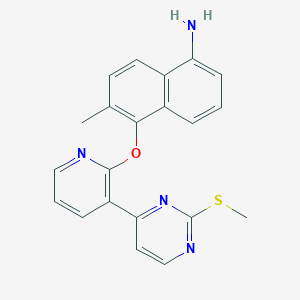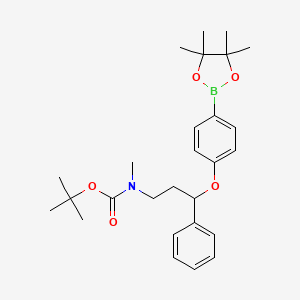![molecular formula C7H3ClFN3O2 B8223815 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8223815.png)
5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
概要
説明
5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine: is an organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a chlorine atom at the 5-position, a fluorine atom at the 4-position, and a nitro group at the 3-position on the pyrrolo[2,3-b]pyridine ring system. It is a yellow crystalline solid with significant reactivity due to the presence of these substituents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. Common synthetic routes include:
Nitration Reaction: Introduction of the nitro group through nitration of a suitable precursor.
Halogenation Reaction: Introduction of chlorine and fluorine atoms through halogenation reactions.
Cyclization Reaction: Formation of the pyrrolo[2,3-b]pyridine ring system through cyclization of appropriate intermediates.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process also involves purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from nucleophilic substitution reactions
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel heterocyclic compounds with potential biological activities.
Biology and Medicine:
- Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
- Studied for its anticancer properties, showing activity against various cancer cell lines.
Industry:
- Utilized in the development of pharmaceuticals and agrochemicals.
- Applied in material science for the synthesis of functional materials .
作用機序
The mechanism of action of 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. The compound inhibits the activity of these receptors, which play a crucial role in cell proliferation, differentiation, and survival. By inhibiting FGFR signaling, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
類似化合物との比較
- 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
- 5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine
- 3-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Comparison:
- Uniqueness: The presence of both chlorine and fluorine atoms along with a nitro group makes 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine unique in its reactivity and potential biological activities.
- Reactivity: The combination of these substituents can lead to different reactivity patterns compared to similar compounds, influencing its chemical and biological properties .
特性
IUPAC Name |
5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3O2/c8-3-1-10-7-5(6(3)9)4(2-11-7)12(13)14/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMLOIUVRSZLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)Cl)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (3S)-4-(6-fluoro-7-(2-fluoro-6-methoxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B8223740.png)

![3-Benzyl-2-bromo-9-methyl-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B8223756.png)
![2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8223766.png)
![Tert-butyl 6-((4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B8223772.png)

![5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B8223792.png)


![2-(6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-YL)-2-azaspiro[3.4]octan-6-amine hydrochloride](/img/structure/B8223804.png)

![4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8223818.png)
![(S)-N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8223821.png)
